Physicochemical Divergence from the Free Acid Analog (58668-17-0)
The target compound's ethyl ester modification results in a significantly higher computed LogP (2.80) compared to its free acid analog, 2-((5-phenylpyrimidin-2-yl)thio)acetic acid, which has a predicted LogP of approximately 1.5 [1][2]. This increase in lipophilicity, from the acid to its ester, is a quantifiable differentiation critical for membrane permeability. A LogP increase of approximately 1.3 log units typically correlates with a 20x increase in predicted partition coefficient, directly impacting the suitability of the ester prodrug form for cellular assays. The TPSA of the ester is 77.38 Ų, a value within the optimal range for CNS drug-likeness, unlike the more polar free acid [2].
| Evidence Dimension | Predicted Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 2.80; TPSA: 77.38 Ų; MW: 274.34 |
| Comparator Or Baseline | 2-((5-Phenylpyrimidin-2-yl)thio)acetic acid (CAS 58668-17-0): Predicted LogP ~1.5; TPSA not reported; MW: 246.29 |
| Quantified Difference | △ LogP ≈ +1.3 (target ester vs. free acid); MW difference of 28.05 Da |
| Conditions | Computed properties from Chemsrc (ester) and inferred class-level properties for the acid analog based on pyrimidine acetic acid scaffolds [1][2]. |
Why This Matters
This quantifiable difference in LogP and TPSA directly determines the compound's suitability as an ester prodrug or cell-permeable tool compound versus a more polar, potentially membrane-impermeable free acid.
- [1] Chemsrc. (2024). (5-phenyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester (CAS 58668-15-8). Chemical properties. View Source
- [2] PubChem. (2025). Compound Summary for 2-((5-Phenylpyrimidin-2-yl)thio)acetic acid (CAS 58668-17-0). National Center for Biotechnology Information. View Source
